molecular formula C17H23IO3 B1360797 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylbutyrophenone CAS No. 898757-15-8

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylbutyrophenone

Cat. No. B1360797
CAS RN: 898757-15-8
M. Wt: 402.27 g/mol
InChI Key: FLKGBMIRIJSHDF-UHFFFAOYSA-N
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Description

The compound “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group that is often used as a protective group in organic synthesis . The compound also contains an iodo group and a methylbutyrophenone group, which suggests that it may have been synthesized for a specific purpose, possibly as an intermediate in the synthesis of other compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3-dioxane ring, the iodo group, and the butyrophenone group would all contribute to the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For example, the presence of the iodo group might make this compound relatively heavy and possibly increase its boiling point compared to similar compounds without the iodo group .

Scientific Research Applications

Application in Photovoltaic Cells

The compound has been utilized in the synthesis of new monomers for directional stepwise synthesis of oligophenylenevinylenes (OPVs). These OPVs, synthesized using variants of the compound, were tested as active materials in photovoltaic cells, demonstrating conversion efficiencies in the range of 0.5-1% in blends with the soluble C(60) derivative PCBM (Jørgensen & Krebs, 2005).

Conformational Studies

The compound has been involved in the synthesis and study of diastereoisomeric 2-diphenylphosphinoyl-1,3-dioxanes. These studies, including NMR and X-ray structural data, have provided insights into the nature of O-C-P anomeric interactions, highlighting the anomeric effect in this system (Mikołajczyk et al., 1992).

In Naphthyridines Synthesis

The compound has been used in the preparation of 2-(1,3-Dioxan-2-yl)-3-methyl-4- and 2-chloro-3,4-dimethyl-5-pivaloylaminopyridines, which were converted to naphthyridines via regioselective lithiation. This synthesis pathway emphasizes its role in the generation of more complex organic structures (Straub, 1993).

Anti-Inflammatory Drug Development

In the pharmaceutical industry, derivatives of the compound have been synthesized and evaluated for their anti-inflammatory effects. The study demonstrated that several synthesized amino acids exhibited higher anti-inflammatory activity than aspirin, marking its potential in developing new anti-inflammatory drugs (Li et al., 2008).

Crystal Structure Analysis

The compound has been utilized in the synthesis of butyrate and 1,3-dioxane derivatives. Their structures were characterized using various spectroscopic techniques and single crystal X-ray diffraction, contributing to the understanding of molecular structure and interactions (Jebas et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without more information, it’s impossible to say what the mechanism of action of this compound might be .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s an intermediate in a synthetic pathway, then future research might focus on optimizing its synthesis, or on the reactions it undergoes to form the final product .

properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23IO3/c1-12-7-8-13(9-14(12)18)15(19)5-4-6-16-20-10-17(2,3)11-21-16/h7-9,16H,4-6,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKGBMIRIJSHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646068
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898757-15-8
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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